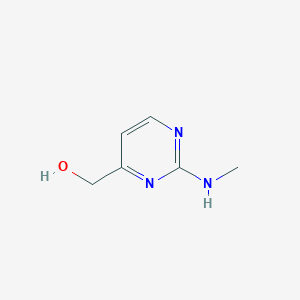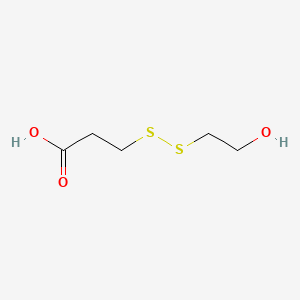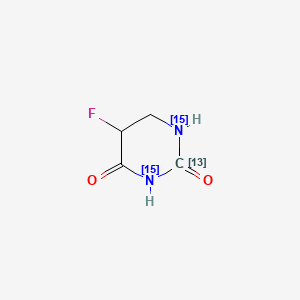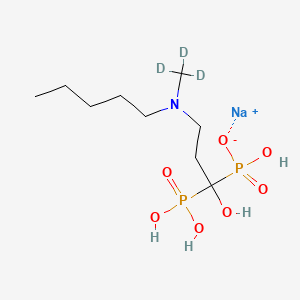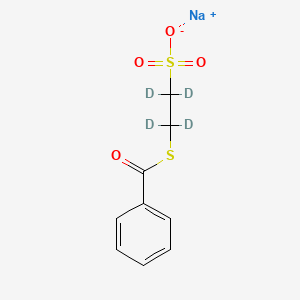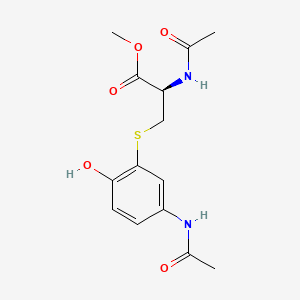
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is a compound that combines the properties of acetaminophen and N-acetyl-L-cysteine. It is primarily used in research settings, particularly in the fields of proteomics and drug metabolism studies . The compound has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester typically involves the esterification of acetaminophen with N-acetyl-L-cysteine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The process involves the following steps:
- Dissolution of acetaminophen in methanol.
- Addition of N-acetyl-L-cysteine to the solution.
- Acidification of the mixture to catalyze the esterification reaction.
- Purification of the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The acetyl group can be substituted under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various acetylated derivatives.
Scientific Research Applications
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:
Proteomics: As a specialty product for studying protein interactions and modifications.
Drug Metabolism: To investigate the metabolic pathways and detoxification mechanisms of acetaminophen.
Antioxidant Research: Due to its thiol group, it is used in studies related to oxidative stress and antioxidant defense mechanisms.
Medical Research:
Mechanism of Action
The mechanism of action of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester involves several pathways:
Glutathione Synthesis: The N-acetyl-L-cysteine moiety stimulates the synthesis of glutathione, a crucial antioxidant in the body.
Detoxification: The compound aids in the detoxification of acetaminophen by binding to its toxic metabolites and facilitating their excretion.
Antioxidant Activity: The thiol group in the cysteine moiety scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor to glutathione and used as an antioxidant and mucolytic agent.
Acetaminophen: A widely used analgesic and antipyretic.
N-Acetyl-L-cysteine Methyl Ester: Similar in structure but lacks the acetaminophen moiety.
Uniqueness
3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to serve as both an analgesic and an antioxidant, making it valuable in research focused on oxidative stress, drug metabolism, and detoxification mechanisms .
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANDXAUAPYAINA-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
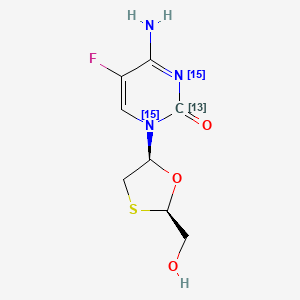
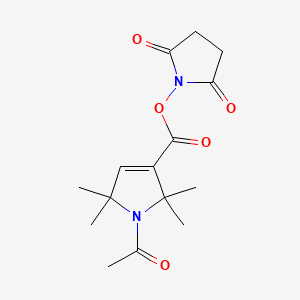

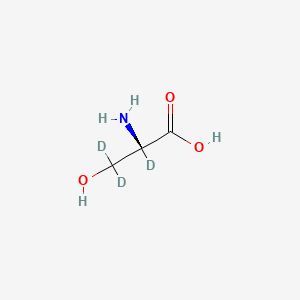
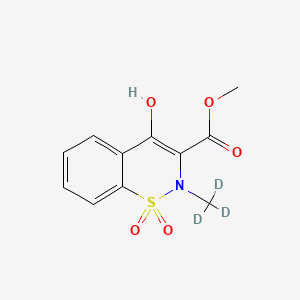
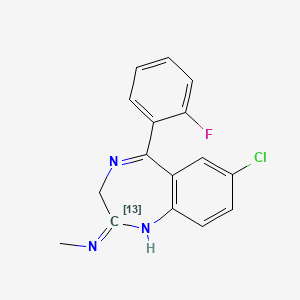
![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)
